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molecular formula C10H16N2O3 B8342056 (3S)-3-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-piperazinedione

(3S)-3-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-piperazinedione

Cat. No. B8342056
M. Wt: 212.25 g/mol
InChI Key: RTJNJCPDDGPKRV-QMMMGPOBSA-N
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Patent
US08431563B2

Procedure details

A 250 ml, round-bottomed flask was charged with 3-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-piperazinedione (1.44 g, 6.78 mmol), 50 mL of THF, and lithium aluminum hydride (27.1 mL, 1M in THF, 27.1 mmol). After refluxing for 2 h, the mixture was cooled to room temperature where sodium sulfate decahydrate (10 g) was added. After stirring at room temperature for 1 h, the mixture was filtered and the filtrate was concentrated to give 2-((tetrahydro-2H-pyran-4-yl)methyl)piperazine (0.950 g) as a colorless oil.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH:8]2[NH:13][C:12](=O)[CH2:11][NH:10][C:9]2=O)[CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[O:1]1[CH2:2][CH2:3][CH:4]([CH2:7][CH:8]2[CH2:9][NH:10][CH2:11][CH2:12][NH:13]2)[CH2:5][CH2:6]1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
O1CCC(CC1)CC1C(NCC(N1)=O)=O
Name
Quantity
27.1 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium sulfate decahydrate
Quantity
10 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC(CC1)CC1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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